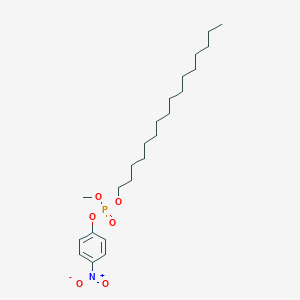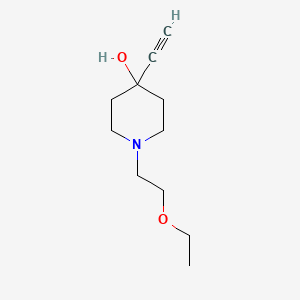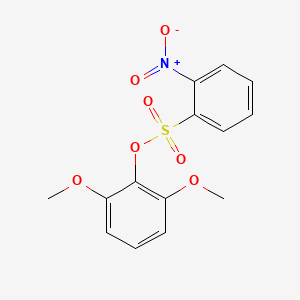
2-Octyldodecyl 2-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyldodecyl 2-hydroxyoctadecanoate is a chemical compound with the molecular formula C38H76O3. It is a long-chain ester derived from octyldodecanol and hydroxyoctadecanoic acid. This compound is known for its emollient properties and is commonly used in cosmetic and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl 2-hydroxyoctadecanoate typically involves the esterification of 2-octyldodecanol with 2-hydroxyoctadecanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Octyldodecyl 2-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Octyldodecyl 2-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.
Medicine: Explored for its emollient properties in dermatological formulations.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of 2-Octyldodecyl 2-hydroxyoctadecanoate primarily involves its interaction with the lipid bilayer of cell membranes. The compound integrates into the lipid bilayer, enhancing its fluidity and stability. This property makes it an effective emollient, providing a smooth and soft texture to the skin. Additionally, it may interact with specific lipid receptors and signaling pathways, influencing cellular processes such as lipid metabolism and barrier function.
Comparison with Similar Compounds
Similar Compounds
2-Octyldodecanol: A fatty alcohol with similar emollient properties.
2-Hydroxyoctadecanoic acid: A long-chain fatty acid with hydroxyl functionality.
Octyldodecanol: Another fatty alcohol used in cosmetic formulations.
Uniqueness
2-Octyldodecyl 2-hydroxyoctadecanoate is unique due to its ester structure, which combines the properties of both 2-octyldodecanol and 2-hydroxyoctadecanoic acid. This combination results in enhanced emollient properties and improved stability in formulations compared to its individual components.
Properties
CAS No. |
308122-33-0 |
|---|---|
Molecular Formula |
C38H76O3 |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
2-octyldodecyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C38H76O3/c1-4-7-10-13-16-18-19-20-21-22-23-25-28-31-34-37(39)38(40)41-35-36(32-29-26-15-12-9-6-3)33-30-27-24-17-14-11-8-5-2/h36-37,39H,4-35H2,1-3H3 |
InChI Key |
WRDHXQANVRNOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)

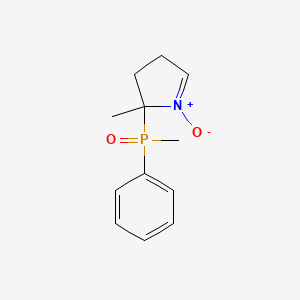
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
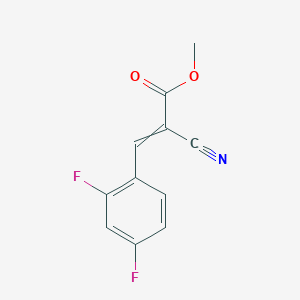
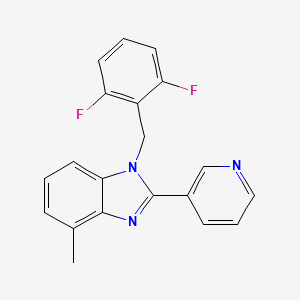
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

